molecular formula C20H21N5 B12903905 N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 685896-77-9

N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B12903905
CAS No.: 685896-77-9
M. Wt: 331.4 g/mol
InChI Key: NDCAUSDQQKOAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound that features a biphenyl group linked to a guanidine moiety through a dimethylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl group is synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the Dimethylpyrimidine Ring: The biphenyl intermediate is then reacted with a dimethylpyrimidine derivative under basic conditions to form the desired linkage.

    Introduction of the Guanidine Group: The final step involves the reaction of the intermediate with a guanidine derivative, often under acidic conditions, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the biphenyl and pyrimidine rings.

    Reduction: Reduced forms of the guanidine group.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl and pyrimidine rings provide structural rigidity, while the guanidine group can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the dimethylpyrimidine core but lacks the biphenyl and guanidine groups.

    4,6-Dimethylpyrimidine: A simpler analog with only the pyrimidine ring.

    N-(4,6-Dimethyl-2-pyrimidinyl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine: A structurally related compound with different substituents.

Uniqueness: 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its combination of a biphenyl group, a dimethylpyrimidine ring, and a guanidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Biological Activity

N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS No. 685896-77-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a biphenyl group linked to a guanidine moiety via a dimethylpyrimidine ring. Its molecular formula is C20H21N5C_{20}H_{21}N_5 with a molecular weight of 331.4 g/mol. The unique structure allows it to interact with various biological targets.

Property Details
CAS No.685896-77-9
Molecular FormulaC20H21N5
Molecular Weight331.4 g/mol
IUPAC Name1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenylphenyl)methyl]guanidine
InChI KeyNDCAUSDQQKOAKY-UHFFFAOYSA-N

The mechanism of action of this compound involves its ability to bind specific enzymes or receptors, modulating their activity. The biphenyl and pyrimidine rings provide structural rigidity, while the guanidine group facilitates hydrogen bonding and ionic interactions with target molecules. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the dimethylpyrimidine core have been evaluated for their ability to inhibit bacterial growth and biofilm formation . These studies suggest that such compounds may serve as effective antimicrobial agents by disrupting bacterial communication (quorum sensing) and efflux pump mechanisms.

Cytotoxicity Studies

Cytotoxicity assays have been performed on related compounds to assess their effects on human cell lines. For example, studies using Caco-2 cells demonstrated that certain derivatives exhibited selective cytotoxicity at non-toxic concentrations. This indicates the potential for these compounds to selectively target cancer cells while sparing normal cells .

Case Studies

A notable study explored the biological activity of a library of thioxanthones and related compounds, revealing insights into their cytotoxic effects and mechanisms of action. Although not directly involving this compound, the findings provide valuable context for understanding how structurally similar compounds can exhibit varying levels of biological activity .

Comparative Analysis

A comparative analysis of this compound with other guanidine derivatives highlights its unique structural features that contribute to its biological activity:

Compound Structural Features Biological Activity
N-(4,6-Dimethylpyrimidin-2-yl)guanidineContains only the pyrimidine and guanidine groupsModerate cytotoxicity
1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidineBenzyl substituent enhances binding affinityHigh cytotoxicity
This compoundUnique biphenyl linkagePotentially high therapeutic efficacy

Properties

CAS No.

685896-77-9

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenylphenyl)methyl]guanidine

InChI

InChI=1S/C20H21N5/c1-14-12-15(2)24-20(23-14)25-19(21)22-13-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25)

InChI Key

NDCAUSDQQKOAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)C3=CC=CC=C3)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.